2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol
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Overview
Description
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound is characterized by the presence of an aminobenzo[d][1,3]dioxole moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol typically involves the reaction of 2-nitrobenzo[d][1,3]dioxole with ethylene glycol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder or tin chloride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as alkylated or acylated products, as well as oxidized or reduced forms .
Scientific Research Applications
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as alpha-amylase, which plays a role in carbohydrate metabolism. This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for the treatment of diabetes . Additionally, the compound may exert its effects through interactions with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine: This compound shares a similar core structure but lacks the amino group on the benzodioxole ring.
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: This compound has a similar structure but contains a ketone group instead of an ethanol group.
Uniqueness
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-(2-amino-1,3-benzodioxol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9/h1-2,5,9,11H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGRAOSBMJKYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCO)OC(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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